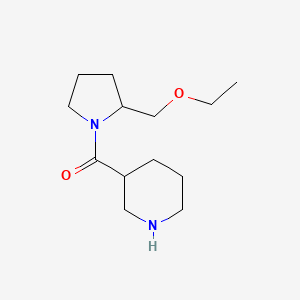

(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone

Description

Properties

IUPAC Name |

[2-(ethoxymethyl)pyrrolidin-1-yl]-piperidin-3-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O2/c1-2-17-10-12-6-4-8-15(12)13(16)11-5-3-7-14-9-11/h11-12,14H,2-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEWPEUYMYCYNNJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1CCCN1C(=O)C2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biochemical Analysis

Biochemical Properties

(2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes such as cytochrome P450 and proteins involved in cellular signaling pathways. The nature of these interactions often involves binding to active sites or allosteric sites on the enzymes, leading to modulation of their activity. For instance, this compound can act as an inhibitor or activator, depending on the specific enzyme and the context of the reaction.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the PI3K-Akt signaling pathway, which is crucial for cell survival and proliferation. Additionally, this compound can alter the expression of genes involved in metabolic processes, thereby impacting cellular energy production and utilization.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to receptors or enzymes, leading to inhibition or activation of their functions. For instance, this compound has been shown to inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation. Additionally, this compound can induce changes in gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperature or pH extremes. Long-term exposure to this compound has been associated with alterations in cellular function, including changes in cell viability and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects such as enhanced cellular function or protection against oxidative stress. At higher doses, it can induce toxic or adverse effects, including cellular damage or apoptosis. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. This compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. These metabolic processes are crucial for the detoxification and elimination of this compound from the body. The involvement of cytochrome P450 enzymes in its metabolism highlights the importance of these pathways in determining the compound’s pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The precise localization of this compound within the cell can determine its specific biochemical and cellular effects.

Biological Activity

The compound (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone is a synthetic organic molecule characterized by a unique structural arrangement that includes a pyrrolidine and a piperidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, which are explored through various research methodologies.

Structural Characteristics

The compound features:

- Pyrrolidine ring : A five-membered nitrogen-containing ring.

- Piperidine ring : A six-membered nitrogen-containing ring.

- Ethoxymethyl group : A substituent that may enhance solubility and biological interaction.

These structural elements suggest potential interactions with various biological targets, making it a candidate for pharmacological investigation.

Biological Activity Overview

Research indicates that compounds with similar structures may exhibit diverse biological activities, including:

- Anticancer properties

- Antimicrobial effects

- Neuropharmacological activities

The specific biological activity of This compound remains to be thoroughly elucidated, but predictive models such as PASS (Prediction of Activity Spectra for Substances) suggest promising therapeutic avenues based on its structural features.

The mechanisms by which this compound may exert its biological effects include:

- Interaction with neurotransmitter receptors.

- Inhibition of specific enzymes involved in metabolic pathways.

Further studies are required to define the precise molecular targets and pathways influenced by this compound.

Table 1: Comparative Biological Activities of Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(Pyrrolidin-2-yl)-N,N-dimethylmethanamine | Pyrrolidine, dimethylamino group | CNS stimulant |

| 4-(Piperidin-1-yl)butanoic acid | Piperidine, carboxylic acid | Anticonvulsant |

| 1-Ethylpiperidine | Ethyl group on piperidine | Anesthetic properties |

The unique combination of ethoxymethyl and piperidinyl groups in This compound may confer distinct pharmacological profiles compared to these similar compounds, highlighting its potential as a unique therapeutic agent.

Case Study: Anticancer Activity

In studies involving compounds structurally similar to This compound , several were found to inhibit cell growth in various human cancer cell lines. For instance, certain derivatives exhibited cytotoxic effects through mechanisms such as:

- Induction of apoptosis.

- Inhibition of DNA repair mechanisms.

These findings suggest that further exploration of the anticancer potential of this compound is warranted .

Synthesis and Modification

The synthesis of This compound can be achieved through several methods involving typical organic reactions. Key reactions may include:

- Formation of the pyrrolidine and piperidine rings through cyclization reactions.

- Modification of the ethoxymethyl group to enhance biological activity or selectivity.

Optimizing these synthetic routes is crucial for developing derivatives with improved efficacy and safety profiles.

Future Directions

Given the preliminary insights into the biological activity of This compound , future research should focus on:

- In vitro and in vivo studies to assess pharmacodynamics and pharmacokinetics.

- Mechanistic studies to identify specific molecular targets.

- Toxicological evaluations to ensure safety in potential therapeutic applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key Observations:

Substituent Effects :

- The ethoxymethyl group in the target compound likely improves hydrophilicity compared to the tert-butyldimethylsilyloxy group in ’s compounds, which are designed for steric protection in synthetic intermediates .

- Chlorine and fluorinated analogs (e.g., and ) may enhance binding specificity in enzyme inhibition but introduce metabolic stability challenges .

Core Scaffold Differences :

- Pyridine/pyrazole cores () are common in kinase inhibitors, whereas the target’s pyrrolidine-piperidine scaffold may favor interactions with G-protein-coupled receptors (GPCRs) or sigma receptors .

Molecular Weight and Complexity :

Research Findings from Analogous Compounds

- ’s Compound : This imidazopyridine-pyrrolidine-piperidine hybrid demonstrates the pharmacological relevance of such scaffolds, likely targeting kinases or epigenetic regulators due to its chloropyrazole moiety .

- ’s Fluorinated Pyridine : Fluorine substitution is a common strategy to improve bioavailability and metabolic stability, suggesting that the target’s lack of halogens may require formulation optimization .

Preparation Methods

General Synthetic Strategy

The synthesis typically involves three key stages:

Detailed Synthetic Route

| Step | Reaction Type | Reagents/Conditions | Comments |

|---|---|---|---|

| 1 | Formation of pyrrolidine ring or procurement | Starting from 2-methylpyrrolidine or pyrrolidine derivatives | Methods include catalytic hydrogenation of 2-methylpyrroline; see section 3.4 for details |

| 2 | Formation of piperidin-3-yl moiety | Starting from piperidine or derivatives | Commercially available or synthesized via ring closure |

| 3 | Coupling via methanone linkage (acylation) | Reaction of piperidin-3-yl amine with pyrrolidine-derived acid chloride or equivalent | Typically involves nucleophilic acyl substitution |

| 4 | Alkylation of pyrrolidine nitrogen | Reaction with ethyl bromide or ethyl iodide in presence of base (e.g., potassium carbonate) | Introduces the ethoxymethyl group |

Multi-Step Synthesis Description

- The pyrrolidine ring is either sourced or synthesized via hydrogenation of 2-methylpyrroline using platinum catalysts (e.g., 5% Pt-C) in ethanol/methanol solvent mixtures at ambient temperature, providing optically pure intermediates without isolating synthetic intermediates.

- The piperidin-3-yl moiety is prepared or purchased as a piperidine derivative.

- The methanone linkage is formed by acylation, where the piperidin-3-yl amine nucleophilically attacks a pyrrolidine-derived acyl chloride or activated ester, forming the ketone bond.

- The ethoxymethyl group is introduced by alkylation of the pyrrolidine nitrogen with ethyl bromide or iodide in the presence of a base, typically under mild heating conditions to ensure substitution without side reactions.

Catalytic Hydrogenation for Pyrrolidine Preparation

A notable preparatory step involves the synthesis of (R)- or (S)-2-methylpyrrolidine, a key intermediate, via catalytic hydrogenation:

| Parameter | Details |

|---|---|

| Catalyst | Platinum (IV) oxide or 5% Pt on carbon |

| Solvent | Ethanol and methanol mixture (2:1 to 3:1 v/v) |

| Temperature | Ambient temperature |

| Optical Purity | At least 50% enantiomeric excess (ee) |

| Post-reaction | Catalyst removed by filtration |

This process avoids corrosive reagents and tedious intermediate isolations, offering a cost-effective and environmentally friendlier approach.

Alkylation Conditions for Ethoxymethyl Group Introduction

- Alkylation is typically performed by reacting the pyrrolidine nitrogen with ethyl bromide or ethyl iodide .

- A base such as potassium carbonate or sodium hydride is used to deprotonate the nitrogen, facilitating nucleophilic substitution.

- Solvents like acetonitrile or DMF are common.

- Reaction temperatures range from room temperature to mild heating (40–70 °C).

- Reaction times vary from several hours to overnight, depending on scale and conditions.

Comparative Table of Preparation Steps and Conditions

| Synthetic Step | Typical Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Pyrrolidine synthesis | Hydrogenation of 2-methylpyrroline with Pt catalyst | High optical purity, mild conditions | Requires catalyst handling |

| Piperidine moiety preparation | Commercial or ring closure methods | Readily available | Purity control needed |

| Methanone linkage formation | Acylation of piperidin-3-yl amine with acyl chloride | Efficient bond formation | Control of reaction selectivity |

| Ethoxymethyl group alkylation | Alkylation with ethyl bromide/iodide + base | Straightforward, high yield | Avoiding over-alkylation |

Research Findings and Optimization Notes

- The two-step synthesis from inexpensive starting materials such as 2-methylpyrroline offers a practical and scalable route, minimizing intermediate isolations and hazardous reagents.

- Use of platinum catalysts in hydrogenation enhances stereoselectivity and yield.

- Alkylation conditions can be optimized by adjusting base strength, solvent polarity, and temperature to maximize substitution efficiency while minimizing side reactions.

- Purification typically involves recrystallization or chromatographic methods to achieve >95% purity suitable for research applications.

- Avoidance of corrosive reagents like gaseous HCl or dichloromethane solvents improves environmental and safety profiles of the synthesis.

Q & A

Q. What are the recommended synthetic routes for (2-(Ethoxymethyl)pyrrolidin-1-yl)(piperidin-3-yl)methanone, and how can purity be optimized?

Synthesis typically involves multi-step reactions, such as coupling pyrrolidine and piperidine derivatives via amide bond formation. For example, a similar methanone compound was synthesized by heating a mixture of precursors in pyrrolidine at 100°C for 3 hours, followed by silica gel chromatography (0–70% EtOAc/hexanes) to achieve >85% yield and 99.2% purity . Purity optimization may require recrystallization, preparative HPLC, or repeated column chromatography under controlled solvent gradients.

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy (¹H, ¹³C, 2D-COSY) to confirm connectivity and stereochemistry.

- High-resolution mass spectrometry (HRMS) for molecular formula validation.

- HPLC-UV/ELSD for purity assessment (e.g., method A in with retention time min).

- X-ray crystallography (using SHELX programs ) for absolute configuration determination if single crystals are obtainable.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Storage : Keep in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizers .

- Exposure Mitigation : Use PPE (gloves, goggles, lab coat) and work in a fume hood. In case of skin contact, flush with water for ≥15 minutes .

- Decomposition Risks : Thermal degradation may release carbon/nitrogen oxides; avoid dust generation and high temperatures .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of this compound?

- Core Modifications : Systematically vary substituents (e.g., ethoxymethyl, piperidinyl) to assess impacts on target binding. For example, replacing pyrrolidine with azetidine in related compounds altered enzyme inhibition potency .

- Assay Selection : Use kinase inhibition assays, GPCR binding studies, or cellular viability tests (e.g., MTT assays) to link structural changes to activity .

- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with targets like retinol-binding proteins or enzymes with conserved active sites.

Q. What strategies resolve contradictions in physicochemical or bioactivity data across studies?

- Orthogonal Validation : Cross-check solubility, logP, or IC₅₀ values using multiple methods (e.g., shake-flask vs. HPLC-derived logP ).

- Crystallographic Analysis : Resolve stereochemical ambiguities via X-ray diffraction .

- Meta-Analysis : Compare data across analogs (e.g., piperidin-3-yl vs. morpholine derivatives ) to identify trends or outliers caused by experimental variability.

Q. How can computational tools predict metabolic stability and toxicity profiles of this compound?

- ADMET Prediction : Use SwissADME or ProTox-II to estimate permeability, cytochrome P450 interactions, and hepatotoxicity.

- Metabolite Identification : Simulate phase I/II metabolism with Schrödinger’s Metabolism Module or GLORYx .

- In Silico Toxicity : Assess structural alerts (e.g., reactive pyrrolidine rings) using DEREK Nexus .

Methodological Notes

- Synthesis Scalability : Optimize solvent systems (e.g., DMF vs. THF) to balance reaction efficiency and purification ease.

- Data Reproducibility : Document solvent lot numbers, temperature gradients, and instrument calibration to minimize batch-to-batch variability.

- Ethical Compliance : Ensure all biological testing adheres to institutional review board (IRB) guidelines, particularly for in vivo studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.